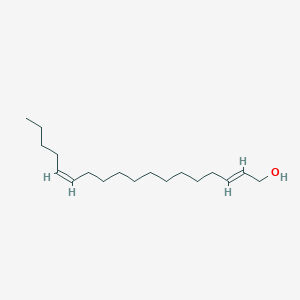

(2E,13Z)-2,13-Octadecadienol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,13Z)-octadeca-2,13-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMGIOWVNOOBC-RAPDCGKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC/C=C/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057577 |

Source

|

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123551-47-3 |

Source

|

| Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2E,13Z)-2,13-Octadecadienol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,13Z)-2,13-Octadecadienol is a long-chain unsaturated alcohol that functions as a critical semiochemical, primarily recognized for its role as a sex pheromone component in various species of Lepidoptera, particularly within the Sesiidae family (clearwing moths). The precise stereochemistry of its two double bonds is paramount to its biological activity, making stereoselective synthesis and isomer-specific analysis essential for its study and application. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and the analytical methodologies pertinent to this compound. It is designed to serve as a technical resource for professionals engaged in chemical ecology, agricultural science, and the development of novel pest management strategies.

Chemical Structure and Stereoisomerism

This compound is an 18-carbon aliphatic alcohol characterized by two double bonds. The specific geometry of these bonds dictates the molecule's three-dimensional shape, which is crucial for its interaction with insect olfactory receptors.

-

C2-C3 Double Bond: This bond is in the trans or E (from the German entgegen, meaning opposite) configuration. The substituents on the double-bonded carbons are on opposite sides of the bond axis.

-

C13-C14 Double Bond: This bond is in the cis or Z (from the German zusammen, meaning together) configuration. The substituents are on the same side of the bond axis, introducing a characteristic bend in the carbon chain.

The combination of a conjugated trans double bond near the alcohol functional group and a non-conjugated cis double bond further down the aliphatic chain creates a unique molecular architecture essential for its function as a pheromone.

Caption: Oxidation of the title alcohol to its aldehyde analog.

Analytical Methodologies

Verifying the identity and isomeric purity of this compound requires specialized analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like pheromones. [1][2]However, a significant challenge is the potential for thermal isomerization of double bonds, particularly the conjugated C2-C3 bond, within the hot GC injection port. [3]Even with cool on-column injection techniques, isomerization of (Z)-2 and (E)-3 double bonds to the more stable (E)-2 configuration has been observed. [4]This can lead to an inaccurate assessment of the sample's isomeric purity. Derivatization of the alcohol to a trimethylsilyl (TMS) ether can improve chromatographic performance. [5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for separating geometric isomers without the risk of thermal degradation. [7][8]An octadecylsilane (ODS) or C30 reversed-phase column can effectively separate the ZZ, EZ, ZE, and EE isomers. [4][9]For the 2,13-dienal series, the typical elution order is ZZ -> EZ -> ZE -> EE. [3]This allows for precise quantification of the desired (2E,13Z) isomer.

Experimental Protocol: Isomeric Purity Analysis by HPLC

This protocol outlines a general procedure for determining the isomeric purity of a synthetic sample of this compound.

Objective: To separate and quantify the (2E,13Z) isomer from other potential geometric isomers (EE, ZE, ZZ).

Materials:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm).

-

HPLC-grade acetonitrile and water.

-

Sample of synthesized octadecadienol, dissolved in acetonitrile.

-

Reference standards for each geometric isomer, if available.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the octadecadienol sample in acetonitrile to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at 210 nm for the isolated double bond, or 235 nm if analyzing the conjugated aldehyde derivative. [4]3. Analysis:

-

Inject the prepared sample onto the equilibrated HPLC system.

-

Record the chromatogram for a sufficient duration to allow all isomers to elute.

-

Identify the peaks corresponding to each isomer based on their retention times (if standards are available) or the expected elution order (ZE before EE). [3] * Integrate the peak area for each isomer.

-

-

Calculation: Calculate the percentage purity of the (2E,13Z) isomer using the following formula: % Purity = (Area of (2E,13Z) peak / Total Area of all isomer peaks) * 100

Self-Validation: The protocol's validity is confirmed by achieving baseline separation of the isomer peaks, ensuring that peak integration is accurate. The sum of the percentages of all isomers should be approximately 100%. The stability of the sample can be confirmed by re-injecting it after several hours and observing no significant change in the isomeric ratio.

Caption: Workflow for HPLC-based isomeric purity analysis.

Conclusion and Future Outlook

This compound is a semiochemical of significant interest due to its potent and specific biological activity. Its successful application in agriculture and ecological research hinges on the ability to produce and verify material of high isomeric purity. While GC-MS is a common tool for pheromone analysis, researchers must be acutely aware of the potential for thermally induced isomerization. HPLC provides a more reliable method for the critical task of quantifying geometric isomers. Future research may focus on developing more cost-effective and scalable stereoselective synthetic routes to make this and other related pheromones more accessible for large-scale agricultural use, contributing to more sustainable food production systems.

References

-

Meléndez-Martínez, A. J., Stinco, C. M., & Mapelli-Brahm, P. (2013). A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

-

Wikipedia. Dess–Martin oxidation. Wikipedia. [Link]

-

ResearchGate. (2025). Tentative Identification of Geometrical Isomers of Carotenoids by HPLC-DAD. ResearchGate. [Link]

-

Wikipedia. Dess–Martin periodinane. Wikipedia. [Link]

-

Ando, T., et al. (2007). Synthesis and Characterization of 2,13- and 3,13-Octadecadienals for the Identification of the Sex Pheromone Secreted by a Clearwing Moth. ResearchGate. [Link]

-

MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

-

Wood, R., & Snyder, F. (1966). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Oxford Academic. [Link]

-

Schmitz, H. H., Emenhiser, C., & Schwartz, S. J. (1995). HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. ACS Publications. [Link]

-

Studylib. Dess-Martin Oxidation. Studylib. [Link]

-

National Center for Biotechnology Information. (n.d.). Z,E-2,13-Octadecadien-1-ol. PubChem Compound Database. [Link]

-

Sander, L. C., & Wise, S. A. (2002). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

-

Cyberlipid. Analysis of Long-Chain Alcohols. Cyberlipid. [Link]

-

ResearchGate. (2025). Synthesis from 10-undecenoic acid of octadeca-2E,13Z-dienylacetate, a component of the sex pheromones of Synanthedon tipuliformis and Zenzera pyrina. ResearchGate. [Link]

-

Soini, H. A., et al. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology. [Link]

-

Roy, B., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols. [Link]

-

Jones, G. R., & Oldham, N. J. (1999). Pheromone analysis using capillary gas chromatographic techniques. Journal of Chromatography A. [Link]

-

Dove, H., & Mayes, R. W. (1996). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. [Link]

-

Liu, F., et al. (2021). Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Pest Management Science. [Link]

-

Ando, T., et al. (2007). Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth. PubMed. [Link]

-

Wasylenko, J., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC. [Link]

-

Imre, S., et al. (2019). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal. [Link]

-

Zhang, D., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) analysis of natural... ResearchGate. [Link]

-

Liu, F., et al. (2020). Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). ResearchGate. [Link]

-

Song, M., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. ACS Omega. [Link]

-

Ekunseitan, D. A., et al. (2017). Phytochemical Analysis and GC-MS Determination of Lagenaria breviflora R. Fruit. ResearchGate. [Link]

-

ResearchGate. (2018). Phytochemical Analysis and GC-MS Determination of Lagenaria breviflora R. Fruit. ResearchGate. [Link]

-

Shittu, L. A. J., et al. (2016). Phytochemical profile of stem bark extracts of Khaya senegalensis by gas chromatography-mass spectrometry (GC-MS) analysis. Journal of Pharmacognosy and Phytotherapy. [Link]

-

Ejelonu, B. C., et al. (2023). 662 sensory, gc-ms and ftir analysis of aqueous extract of hibiscus sabdarriffa and vernonia. Journal of Chemical Society of Nigeria. [Link]

-

National Center for Biotechnology Information. (n.d.). 9,13-Octadecadienoic acid. PubChem Compound Database. [Link]

-

COCONUT. (2024). (10Z,13Z,15R,16R)-15,16-dihydroxyoctadeca-10,13-dienoic acid. COCONUT. [Link]

Sources

- 1. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Biological role of (2E,13Z)-2,13-Octadecadienol in insects

An In-depth Technical Guide: The Biological Role of (2E,13Z)-2,13-Octadecadienol in Insects

Introduction: The Silent Language of Chemical Cues

In the intricate world of insects, communication is often a silent, chemical affair. Semiochemicals, particularly pheromones, govern critical behaviors such as mating, aggregation, and alarm signaling. Among these, this compound stands out as a highly specific and potent long-chain unsaturated alcohol that functions as a key component of the female-produced sex pheromone in several insect species, most notably within the clearwing moth family, Sesiidae. This guide provides a comprehensive technical overview of its chemical properties, biological significance, mechanism of action, and the state-of-the-art methodologies used for its study, tailored for researchers and professionals in chemical ecology and drug development.

Part 1: Chemical Identity and Stereoisomerism

This compound is a C18 fatty alcohol characterized by two double bonds: one at the 2-position in the trans (E) configuration and another at the 13-position in the cis (Z) configuration. The precise geometry of these double bonds is paramount to its biological activity. Field and laboratory bioassays have consistently demonstrated that the (2E,13Z) isomer exhibits superior attraction to conspecific males compared to other stereoisomers ((EE), (ZZ), or (ZE)).[1] This high degree of stereospecificity underscores the finely tuned nature of insect olfactory systems, where receptor proteins are shaped to bind with high affinity to a single, specific molecular geometry.[1]

Derivatives of this alcohol, such as the corresponding aldehyde, (2E,13Z)-2,13-octadecadienal, also serve as critical pheromone components in other Lepidopteran species, including the webbing clothes moth (Tineola bisselliella) and the banana moth (Opogona sacchari).[1]

Part 2: Function as a Sex Pheromone in Sesiidae

The primary and most well-documented biological role of this compound is as a sex attractant. In species such as the clearwing moth Macroscelesia japona, virgin females release this compound from specialized pheromone glands to signal their reproductive readiness to males, often over considerable distances.[2][3] The pheromone is typically released during a specific period of the day (photophase or scotophase) and forms a plume that disperses downwind. Males, detecting the pheromone with their antennae, exhibit a characteristic upwind flight behavior to locate the calling female.[1]

| Insect Species | Compound | Function | References |

| Macroscelesia japona | (2E,13Z)-2,13-Octadecadienal | Primary Sex Pheromone | [2][3] |

| Sesia apiformis | (2E,13Z)-2,13-Octadecadienal | Pheromone Component | [2] |

| Tineola bisselliella | (2E,13Z)-2,13-Octadecadienal | Sex Pheromone Component | [1] |

| Opogona sacchari | (2E,13Z)-2,13-Octadecadienal | Sex Pheromone Component | [1] |

Part 3: Biosynthesis - A Plausible Enzymatic Pathway

While the precise biosynthetic pathway for this compound has not been fully elucidated in a specific insect species, it is hypothesized to originate from common dietary fatty acids through a series of enzymatic modifications. The pathway likely begins with an 18-carbon fatty acid, such as oleic acid (a Δ9 desaturate), and involves the coordinated action of desaturases, and a fatty acyl-CoA reductase (FAR).

The causality behind this proposed pathway is rooted in established principles of moth pheromone biosynthesis. Insects utilize a conserved toolkit of enzymes to generate the vast diversity of pheromone structures. A Δ13-desaturase would be required to introduce the double bond at the 13th position, while a front-end desaturase or other modifying enzyme system would form the conjugated double bond at the 2-position. Finally, a specific FAR reduces the carboxyl group of the fatty acid precursor to the primary alcohol, yielding the final product.

Part 4: Mechanism of Perception - The Olfactory Cascade

The detection of this compound by a male moth is a sophisticated process occurring within specialized olfactory sensilla on the antennae.[4] This multi-step process ensures both high sensitivity and specificity.

-

Binding and Transport: The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum cuticle. Here, it is encapsulated by a Pheromone-Binding Protein (PBP).[4] This binding solubilizes the pheromone and protects it from degradation.

-

Receptor Activation: The PBP-pheromone complex diffuses to the dendritic membrane of an Olfactory Sensory Neuron (OSN). It interacts with the Sensory Neuron Membrane Protein 1 (SNMP1), which facilitates the release of the pheromone and its transfer to a specific Pheromone Receptor (PR).[4][5]

-

Signal Transduction: The PR, a ligand-gated ion channel, is a heterodimer composed of a specific tuning subunit (the PR proper) and a highly conserved co-receptor known as Orco.[5] Ligand binding induces a conformational change, opening the channel and allowing an influx of cations. This depolarizes the neuron's membrane, generating an action potential.

-

Neural Coding: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the signal is processed, ultimately leading to the initiation of a specific behavioral response.

Part 5: Methodologies for Research and Analysis

The study of this compound requires a multi-faceted analytical approach, combining chemical identification with physiological and behavioral validation.

Pheromone Identification: GC-MS and HPLC

Rationale: The initial step is to identify the chemical structure of the active compound from female gland extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for separating and identifying volatile compounds.[6][7] However, due to the thermal lability of conjugated dienes, GC analysis can induce isomerization, potentially leading to misidentification of the geometric configuration.[2][3] Therefore, High-Performance Liquid Chromatography (HPLC) is a crucial, self-validating cross-reference, as it performs separation at lower temperatures without causing isomerization.[3]

Protocol: Coupled GC-MS and HPLC Analysis

-

Pheromone Gland Extraction:

-

Excise the terminal abdominal segments (containing the pheromone gland) from 2-3 day old virgin female moths during their calling period.

-

Submerge the glands in 50 µL of high-purity hexane for 30 minutes.

-

Remove the tissue and concentrate the extract to ~10 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-23).[8]

-

Employ a cool on-column injection method to minimize thermal isomerization at the injector.[2][3]

-

Program the oven temperature from 60°C to 280°C at a rate of 10°C/min.

-

Identify compounds by comparing their mass spectra and retention indices with synthetic standards and library data.

-

-

HPLC Analysis for Isomer Confirmation:

-

Synthesize all four geometric isomers ((EE), (EZ), (ZE), (ZZ)) of 2,13-octadecadienal or -ol to serve as standards.

-

Analyze the natural extract and standards on an HPLC system with an ODS (C18) column.[3]

-

Use a mobile phase such as acetonitrile/water. The typical elution order for dienals is ZZ -> EZ -> ZE -> EE.[2][3]

-

Confirm the configuration of the natural pheromone by co-chromatography with the synthetic standards.

-

Electrophysiological Validation: GC-EAD

Rationale: To confirm that a specific chemical identified by GC-MS is indeed detected by the insect's antenna, coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. This powerful technique simultaneously presents the GC effluent to the machine's detector (e.g., FID or MS) and a live, intact insect antenna, allowing for precise correlation of chemical peaks with biological activity.[9][10]

Protocol: GC-EAD Assay

-

Antenna Preparation:

-

Excise the antenna from a live male moth at its base.

-

Using micromanipulators, mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Kaissling saline).

-

The recording electrode is placed over the distal tip of the antenna, and the reference electrode is inserted into the base.[11][12]

-

-

GC-EAD System Setup:

-

The outlet of the GC column is split, with one half directed to the GC's flame ionization detector (FID) and the other half transferred via a heated line to a purified, humidified air stream directed at the prepared antenna.

-

-

Analysis:

-

Inject 1 µL of the pheromone extract or a synthetic standard into the GC.

-

Simultaneously record the FID signal and the voltage changes from the antenna (the EAG signal).

-

A peak in the EAG trace that is time-locked with a peak on the FID chromatogram confirms that the corresponding chemical is an electrophysiologically active compound.[13]

-

Behavioral Confirmation: Field Trapping

Rationale: The definitive test of a sex pheromone's function is its ability to attract target insects under natural conditions. Field trapping assays provide this validation and are essential for developing practical applications in pest management.[14]

Protocol: Field Attractiveness Test

-

Lure Preparation:

-

Synthesize high-purity (>95%) this compound.

-

Impregnate rubber septa or PVC capillaries with a precise dose of the synthetic pheromone (e.g., 1000 µg) dissolved in a high-purity solvent like hexane.[15]

-

Prepare control lures containing only the solvent.

-

-

Trap Deployment:

-

Use standard pheromone traps (e.g., delta traps with sticky liners).

-

In a suitable habitat for the target species, deploy the traps in a randomized block design, with each block containing one pheromone-baited trap and one control trap.

-

Space traps at least 30-40 meters apart to avoid interference.[13]

-

-

Data Collection and Analysis:

-

Check traps daily or weekly, counting the number of target male moths captured in each.

-

After the trial period, replace sticky liners and re-randomize trap positions to account for location-based variability.

-

Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the pheromone-baited traps caught significantly more moths than the control traps.[13]

-

Part 6: Applications in Integrated Pest Management (IPM)

A thorough understanding of the biological role of this compound has direct applications in agriculture and forestry. Synthetic versions of the pheromone are invaluable tools for:

-

Population Monitoring: Baited traps can detect the presence and density of pest populations, helping to time insecticide applications more effectively and reduce overall pesticide use.[10]

-

Mating Disruption: Dispersing large quantities of the synthetic pheromone in a field can saturate the air, making it impossible for males to locate calling females. This disrupts mating and can suppress pest populations below economically damaging levels.

Conclusion and Future Directions

This compound is a compelling example of the chemical precision underlying insect communication. Its role as a potent sex pheromone in Sesiidae and other families is well-established through rigorous chemical, electrophysiological, and behavioral analyses. While its function and the methods to study it are well-understood, significant research opportunities remain. Future work should focus on definitively identifying the full biosynthetic pathway, including the specific desaturases and reductases involved. Furthermore, cloning and deorphanizing the specific pheromone receptors that bind this molecule will provide deeper insights into the molecular basis of olfaction and could pave the way for novel, highly targeted pest control strategies.

References

-

ResearchGate. Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and Characterization of 2,13- and 3,13-Octadecadienals for the Identification of the Sex Pheromone Secreted by a Clearwing Moth. Available from: [Link].

-

PubMed. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth. Available from: [Link].

-

ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of natural.... Available from: [Link].

-

MDPI. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Available from: [Link].

-

ResearchGate. GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland | Request PDF. Available from: [Link].

-

PubMed Central. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals. Available from: [Link].

-

Semantic Scholar. Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Available from: [Link].

-

PubMed. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Available from: [Link].

-

Frontiers. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Available from: [Link].

-

PubMed Central. Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Available from: [Link].

-

Georg-August-Universität Göttingen. Electroantennography (EAG). Available from: [Link].

-

ResearchGate. Behavioral Responses of Insects to Plant Secondary Compounds. Available from: [Link].

-

Frontiers. Sex Pheromone Receptors of Lepidopteran Insects. Available from: [Link].

-

Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 12. ockenfels-syntech.com [ockenfels-syntech.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Language of Moths: A Technical Guide to (2E,13Z)-2,13-Octadecadienol as a Sex Pheromone

Introduction: The Silent Symphony of Scent in Moth Reproduction

In the intricate world of insect communication, chemical signals, or semiochemicals, reign supreme. Among the most vital of these are sex pheromones, species-specific chemical blends that orchestrate the complex dance of mating. For numerous moth species, these airborne messages are the primary means by which females signal their presence and reproductive readiness to conspecific males, often across considerable distances.[1][2] The precise composition and ratio of components in these pheromone blends are critical for maintaining reproductive isolation between closely related species.[3][4] This guide delves into the chemical ecology, biosynthesis, perception, and practical applications of a specific and significant moth sex pheromone: (2E,13Z)-2,13-Octadecadienol. This compound is a key attractant for several species of clearwing moths (family Sesiidae), a group known for their wasp-like appearance and the significant economic damage their larvae can inflict on fruit trees and other plants.[5][6]

This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, pest management, and drug development, providing a comprehensive overview of the fundamental principles and practical methodologies associated with this important semiochemical.

Chemical and Physical Properties of this compound

This compound is a long-chain unsaturated alcohol. Its structure, characterized by two double bonds at the 2nd and 13th carbon positions with specific E (trans) and Z (cis) configurations, is crucial for its biological activity.[7] The precise geometry of these double bonds is paramount; even slight variations can lead to a loss of attractiveness or, in some cases, inhibition of the male response.[4][7]

| Property | Value |

| Chemical Formula | C₁₈H₃₄O |

| Molar Mass | 266.47 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | Not readily available, typical for long-chain alcohols |

| Solubility | Soluble in organic solvents, insoluble in water |

| CAS Number | 99577-56-7 |

Biosynthesis: The Moth's Internal Chemistry

The biosynthesis of moth sex pheromones, including this compound, is a fascinating example of modified fatty acid metabolism.[3] While the specific pathway for this exact compound in every species is not fully elucidated, the general process in moths involves a series of enzymatic steps occurring primarily in the female's pheromone gland.[2][8] This process is often regulated by a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1]

The biosynthesis typically begins with common fatty acid precursors, which undergo a series of desaturation and chain-shortening or elongation steps to create the correct carbon chain length and double bond positions. The final functional group, in this case, a primary alcohol, is typically formed through the reduction of a fatty acyl precursor.

Caption: Generalized biosynthetic pathway of a moth sex pheromone.

Olfactory Perception: Decoding the Message

The male moth's ability to detect minute quantities of the female's pheromone is a remarkable feat of sensory biology. This process begins at the antennae, which are adorned with specialized hair-like structures called sensilla.[9] Within these sensilla, olfactory receptor neurons (ORNs) are bathed in a lymph containing pheromone-binding proteins (PBPs).[9]

The journey of the pheromone molecule from the air to the generation of a neural signal is a multi-step process:

-

Adsorption and Transport: Pheromone molecules adsorb onto the surface of the antenna and enter the sensilla through pores. Inside, they are solubilized and transported through the aqueous lymph by PBPs.[9]

-

Receptor Binding: The PBP-pheromone complex interacts with specific pheromone receptors (PRs) located on the dendritic membrane of the ORNs.[9][10] The high specificity of this interaction is what allows males to distinguish their species' pheromone from those of others.

-

Signal Transduction: Binding of the pheromone to its receptor initiates a signal transduction cascade within the ORN, leading to depolarization of the neuron and the generation of an action potential.[10]

-

Neural Processing: The signal is then transmitted to the antennal lobe of the moth's brain, where it is processed in specialized regions called glomeruli.[4] This processing ultimately leads to the initiation of upwind flight behavior towards the pheromone source.[11]

Caption: Workflow of pheromone perception in a male moth.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a critical step for its use in research and pest management. Various synthetic routes have been developed, often employing acetylenic intermediates to control the stereochemistry of the double bonds. A general and effective approach involves the construction of the carbon backbone through coupling reactions, followed by stereoselective reduction of triple bonds to form the desired Z-double bond and stereoselective formation of the E-double bond.

One plausible synthetic strategy starts from a commercially available ω-alkyn-1-ol.[12]

Illustrative Synthetic Protocol (Conceptual)

-

Protection of the Hydroxyl Group: The starting ω-alkyn-1-ol is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent its interference in subsequent reactions.

-

Chain Elongation: The protected alkyne is deprotonated with a strong base (e.g., n-butyllithium) and reacted with an appropriate alkyl halide to extend the carbon chain.

-

Introduction of the Second Unsaturated Site: A second coupling reaction, such as a Sonogashira or Suzuki coupling, can be employed to introduce the remaining part of the carbon skeleton and the precursor to the second double bond.

-

Stereoselective Reduction: The internal triple bond is stereoselectively reduced to a Z-double bond using a catalyst such as Lindlar's catalyst.

-

Formation of the E-double bond: The terminal alkyne can be converted to the (E)-2-alkenal via a hydroboration-oxidation sequence followed by a Wittig or Horner-Wadsworth-Emmons reaction. Subsequent reduction of the aldehyde yields the (E)-2-alkenol.

-

Deprotection: The protecting group on the hydroxyl function is removed to yield the final product, this compound.

Caption: A conceptual synthetic pathway for this compound.

Practical Applications in Integrated Pest Management (IPM)

The high specificity and potency of this compound make it a valuable tool in integrated pest management (IPM) programs for susceptible clearwing moth species, such as the peachtree borer (Synanthedon exitiosa).[6][13][14] Its primary applications are in monitoring and mating disruption.

Monitoring

Pheromone-baited traps are used to monitor the population dynamics of pest species.[6][14] This information is crucial for making informed decisions about the timing of control measures.

Protocol for Pheromone Trapping:

-

Trap Selection: Wing traps or delta traps are commonly used for clearwing moths.[13]

-

Lure Preparation: A rubber septum or other suitable dispenser is impregnated with a specific amount of synthetic this compound, often in combination with other minor pheromone components to enhance attractiveness.

-

Trap Placement: Traps are placed in the orchard or field before the expected emergence of the adult moths. The height and density of trap placement are critical and species-specific. For the peachtree borer, traps are typically placed closer to the ground.[13]

-

Monitoring and Data Collection: Traps are checked regularly (e.g., weekly), and the number of captured male moths is recorded. This data helps to determine the onset and peak of moth flight activity.

Mating Disruption

Mating disruption involves permeating the atmosphere of a crop with a high concentration of the synthetic pheromone.[15] This makes it difficult for male moths to locate calling females, thereby reducing mating success and subsequent larval infestations.[15]

Protocol for Mating Disruption:

-

Dispenser Selection: Various types of dispensers are available, including hand-applied twist-tie dispensers, sprayable microencapsulated formulations, and aerosol emitters.

-

Application Rate: The number of dispensers per unit area is determined based on the pest species, population pressure, and the specific product being used.

-

Timing of Application: Dispensers are deployed before the first moth flight of the season and may need to be reapplied depending on their longevity.

-

Efficacy Monitoring: Pheromone traps are used within and outside the mating disruption area to monitor the effectiveness of the treatment. A significant reduction in trap catch within the treated area indicates successful disruption.

Analytical Methods for Identification and Quantification

The correct identification and quantification of pheromone components are essential for both basic research and the quality control of commercial products. The primary analytical techniques employed are gas chromatography (GC) coupled with various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the components of a pheromone blend.[16][17] The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each compound, aiding in its structural elucidation.[16]

Typical GC-MS Protocol:

-

Sample Preparation: Pheromone glands of female moths are excised and extracted with a suitable organic solvent (e.g., hexane).

-

Injection: A small volume of the extract is injected into the GC. A cool on-column injection technique may be necessary to prevent isomerization of certain compounds.[18][19]

-

Separation: A non-polar or medium-polarity capillary column is typically used to separate the long-chain unsaturated alcohols.

-

Detection and Analysis: The mass spectrometer records the mass spectrum of each eluting compound. The resulting spectra are compared with libraries of known compounds for identification.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a highly sensitive technique that combines the separation power of GC with the biological detector of a male moth's antenna.[20] It is used to identify which compounds in a complex mixture are biologically active.

GC-EAD Workflow:

-

GC Separation: The sample is separated by GC as described above.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a flame ionization detector - FID), while the other is directed over an excised male moth antenna.

-

Antennal Response: Electrodes placed on the antenna record any electrical potential changes that occur when a biologically active compound elutes from the column.

-

Data Correlation: The signals from the FID and the EAD are recorded simultaneously. Peaks in the FID chromatogram that correspond to a response from the antenna are identified as biologically active compounds.[21]

Caption: Analytical workflow for pheromone identification.

Conclusion

This compound is a compelling example of the power and specificity of chemical communication in insects. A thorough understanding of its chemical properties, biosynthesis, perception, and synthesis is essential for both fundamental research in chemical ecology and the development of effective and environmentally benign pest management strategies. As our analytical and synthetic capabilities continue to advance, so too will our ability to harness the chemical language of moths for the benefit of agriculture and the environment.

References

- Biosynthesis and endocrine regulation of sex pheromones in moth. (n.d.). PubMed.

- Regulation of pheromone biosynthesis in moths. (n.d.). PubMed.

- Pheromone reception in moths: from molecules to behaviors. (n.d.). PubMed.

- Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way. (2020, December 16). The Royal Society.

- Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. (n.d.). MDPI.

- Molecular Mechanisms Underlying Sex Pheromone Production in Moths. (n.d.).

- Pheromone Detection in Moths. (2020, May 5).

- Innate Recognition of Pheromone and Food Odors in Moths: A Common Mechanism in the Antennal Lobe? (n.d.). Frontiers.

- Winging It: Moth Flight Behavior and Responses of Olfactory Neurons Are Shaped by Pheromone Plume Dynamics. (n.d.). Chemical Senses | Oxford Academic.

- Pheromone Reception in Moths: From Molecules to Behaviors. (2025, August 6). ResearchGate.

- Structure identification - Pheromones. (n.d.). Alfa Chemistry.

- Analytical methods for pheromone discovery and characterization. (A)... (n.d.). ResearchGate.

- EENY260/IN524: Peachtree Borer, Synanthedon exitiosa (Say) (Insecta: Lepidoptera: Sesiide). (n.d.). University of Florida.

- Insect Pheromone Detection. (n.d.). Lifeasible.

- Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth. (n.d.). PubMed.

- (PDF) Synthesis and Characterization of 2,13- and 3,13-Octadecadienals for the Identification of the Sex Pheromone Secreted by a Clearwing Moth. (2007, July 28). ResearchGate.

- Synthesis from 10-undecenoic acid of octadeca-2E,13Z-dienylacetate, a component of the sex pheromones of Synanthedon tipuliformis and Zenzera pyrina. (2025, August 7). ResearchGate.

- Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). (n.d.). PubMed.

- Peachtree Borer. (2023, June 19). Penn State Extension.

- (E,Z)-2,13-Octadecadienal. (n.d.). Benchchem.

- Sesiidae. (n.d.). Wikipedia.

- Peach Tree Borer. (n.d.). College of Agricultural Sciences.

- Peachtree borer. (n.d.). Agricultural Biology - CSU College of Ag Sciences.

Sources

- 1. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Innate Recognition of Pheromone and Food Odors in Moths: A Common Mechanism in the Antennal Lobe? [frontiersin.org]

- 5. Sesiidae - Wikipedia [en.wikipedia.org]

- 6. Peachtree borer - Agricultural Biology [agsci.colostate.edu]

- 7. benchchem.com [benchchem.com]

- 8. [Biosynthesis and endocrine regulation of sex pheromones in moth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromone Detection in Moths [animal-physiol.uni-halle.de]

- 10. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. EENY260/IN524: Peachtree Borer, Synanthedon exitiosa (Say) (Insecta: Lepidoptera: Sesiide) [edis.ifas.ufl.edu]

- 14. extension.psu.edu [extension.psu.edu]

- 15. Peach Tree Borer | College of Agricultural Sciences [agsci.oregonstate.edu]

- 16. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 17. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 18. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and bioactivity of (13Z,15E)-octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Activities of 2,13-Octadecadienol Stereoisomers: A Technical Guide for Researchers

Introduction: The Critical Role of Stereochemistry in Biological Function

In the intricate world of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Molecules with the same chemical formula and connectivity but different spatial orientations, known as stereoisomers, can elicit vastly different physiological responses. This principle is exceptionally pronounced in the case of semiochemicals, such as insect pheromones, where subtle changes in geometry can mean the difference between potent attraction and complete inactivity. This guide provides an in-depth technical exploration of the stereoisomers of 2,13-octadecadienol, a C18 unsaturated fatty alcohol, focusing on their synthesis, pheromonal activities, and potential for broader pharmacological applications. For researchers, understanding the nuances of these stereoisomers is crucial for the development of effective pest management strategies and for the exploration of novel therapeutic agents.

The Four Stereoisomers of 2,13-Octadecadienol: A Structural Overview

The two double bonds at positions 2 and 13 in the octadecadienol backbone give rise to four possible geometric isomers: (2E,13E), (2E,13Z), (2Z,13E), and (2Z,13Z). Each of these isomers possesses a unique three-dimensional shape that dictates its interaction with biological receptors.

Part 1: Stereoselective Synthesis of 2,13-Octadecadienol Isomers

The synthesis of stereochemically pure isomers of 2,13-octadecadienol is a non-trivial task that requires precise control over the formation of the double bonds. While a singular, comprehensive protocol for all four isomers is not available in the literature, a combination of established synthetic strategies allows for their preparation. The following sections outline plausible synthetic routes for each isomer, drawing from published methodologies for similar long-chain unsaturated alcohols.

Synthesis of (2E,13Z)-2,13-Octadecadien-1-ol

This isomer is a known sex pheromone component in several species of clearwing moths (family Sesiidae)[1][2]. Its synthesis often involves a convergent approach, building the C18 backbone from smaller, stereochemically defined fragments. A common strategy involves the use of acetylenic intermediates, which can be stereoselectively reduced to form the desired double bonds.

Key Synthetic Steps:

-

Formation of the (Z)-alkene moiety: This is typically achieved through the partial hydrogenation of an internal alkyne using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).

-

Formation of the (E)-alkene moiety: The trans-double bond at the 2-position can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate aldehyde, which generally favors the formation of the E-isomer. Alternatively, reduction of a terminal alkyne with a dissolving metal reduction (e.g., sodium in liquid ammonia) can yield the E-alkene.

-

Coupling and Final Modification: The two fragments are coupled, often through a Grignard or organocuprate reaction, and the terminal functional group is then converted to the primary alcohol.

Synthesis of (2Z,13Z)-2,13-Octadecadien-1-ol

The synthesis of the (Z,Z)-isomer requires the stereoselective formation of two cis-double bonds.

Key Synthetic Steps:

-

Dual Acetylenic Intermediates: The synthesis can proceed through a C18 backbone containing two triple bonds at the appropriate positions.

-

Stereoselective Reduction: Both triple bonds are then hydrogenated using a Lindlar catalyst to yield the corresponding (Z,Z)-diene.

Synthesis of (2E,13E)- and (2Z,13E)-2,13-Octadecadien-1-ol

The synthesis of the remaining isomers follows similar principles, employing the appropriate combination of stereoselective reactions. For the (E,E)-isomer, dissolving metal reductions or stereoselective Wittig-type reactions would be employed for both double bonds. For the (Z,E)-isomer, a combination of Lindlar hydrogenation and a dissolving metal reduction would be utilized at the appropriate stages of the synthesis.

Part 2: Pheromonal Activity of 2,13-Octadecadienol Stereoisomers

The biological activity of 2,13-octadecadienol as an insect pheromone is highly dependent on its stereochemistry and the specific insect species . The primary methods for evaluating pheromone activity are electroantennography (EAG) and behavioral bioassays, such as wind tunnel experiments.

Electroantennography (EAG): A Window into Olfactory Reception

EAG is an electrophysiological technique that measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It provides a rapid and sensitive measure of whether a compound is detected by the insect's olfactory receptor neurons.

Behavioral Bioassays: From Detection to Attraction

While EAG confirms detection, behavioral bioassays are necessary to determine the ultimate behavioral response, such as attraction and mating behavior. The wind tunnel bioassay is a standard method for evaluating the attractiveness of pheromone candidates in a controlled environment that allows for the observation of upwind flight behavior.

Field trapping studies have corroborated the importance of the (2E,13Z) stereochemistry. For Macroscelesia japona, traps baited with the (2E,13Z)-isomer of 2,13-octadecadienal were significantly more attractive to males than traps baited with the other three isomers[2][3]. This underscores the critical role of stereoisomerism in eliciting a behavioral response.

It is important to note that the active stereoisomer can vary between species. For instance, in the apple clearwing moth, Synanthedon myopaeformis, the major sex pheromone component is (3Z,13Z)-octadecadienyl acetate, and the (2E,13Z)-isomer of the acetate was found to be behaviorally inactive[1][4]. This highlights the species-specific nature of pheromone perception and the importance of empirical testing for each target species.

Summary of Pheromonal Activity

| Stereoisomer | Pheromonal Activity | Supporting Evidence |

| (2E,13Z)-2,13-Octadecadien-1-ol | Active | Strong EAG and behavioral responses observed for the corresponding aldehyde in Macroscelesia japona[2]. |

| (2Z,13Z)-2,13-Octadecadien-1-ol | Likely Inactive or Weakly Active | The corresponding acetate is a major pheromone component in Synanthedon myopaeformis[1]. However, in species where the (E,Z) isomer is active, the (Z,Z) isomer is typically much less active. |

| (2E,13E)-2,13-Octadecadien-1-ol | Likely Inactive | Generally, non-natural stereoisomers show little to no activity. |

| (2Z,13E)-2,13-Octadecadien-1-ol | Likely Inactive | Generally, non-natural stereoisomers show little to no activity. |

Part 3: Potential Non-Pheromonal Biological Activities

Beyond their well-documented role as insect pheromones, long-chain unsaturated fatty alcohols and their derivatives are being explored for a range of other biological activities. While specific studies on the stereoisomers of 2,13-octadecadienol are limited, research on related compounds provides a basis for potential applications in drug development.

Antimicrobial and Antibacterial Properties

Long-chain fatty alcohols have been shown to possess antibacterial activity, with their efficacy often dependent on the length of the carbon chain. For instance, 1-decanol has demonstrated bactericidal activity against Mycobacterium smegmatis and M. tuberculosis. The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity. The presence of unsaturation in the alkyl chain can modulate this activity.

Anti-inflammatory and Cytotoxic Activities

Unsaturated fatty acids, the metabolic precursors to fatty alcohols, are known to have immunomodulatory properties. Specifically, certain polyunsaturated fatty acids can exert anti-inflammatory effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs) and the inhibition of pro-inflammatory signaling pathways.

Some long-chain fatty alcohols have also been investigated for their cytotoxic effects against tumor cells. For example, α,β-dihydric long-chain fatty alcohols isolated from sheep cutaneous wax have shown growth-inhibitory activity against Ehrlich ascites carcinoma cells[3]. The balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups appears to be crucial for this activity.

The potential anti-inflammatory and cytotoxic properties of the 2,13-octadecadienol stereoisomers remain an unexplored area of research that warrants further investigation.

Part 4: Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay

Objective: To measure the electrophysiological response of an insect antenna to the different stereoisomers of 2,13-octadecadienol.

Materials:

-

Live insects (e.g., male Synanthedon moths)

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Conductive gel or saline solution

-

EAG amplifier and data acquisition system

-

Solutions of 2,13-octadecadienol stereoisomers in a suitable solvent (e.g., hexane) at various concentrations

-

Solvent control (hexane)

-

Air stimulus controller

Procedure:

-

Insect Preparation: Anesthetize an insect by chilling or with CO2. Carefully excise an antenna at its base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution and containing Ag/AgCl wires. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip may be removed to ensure good electrical contact.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) containing a known concentration of a 2,13-octadecadienol stereoisomer are introduced into the continuous airstream.

-

Data Recording: The amplified electrical potential difference between the two electrodes is recorded. The negative deflection in the baseline potential upon stimulation is the EAG response.

-

Controls and Replication: A solvent-only puff should be used as a negative control. Each stereoisomer should be tested at a range of concentrations to generate a dose-response curve. Multiple replicates with different antennae should be performed for statistical validity.

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. The response to the solvent control is subtracted from the response to the test compounds.

Caption: Experimental workflow for Electroantennography (EAG).

Protocol 2: Wind Tunnel Bioassay

Objective: To assess the behavioral response (attraction) of male moths to the different stereoisomers of 2,13-octadecadienol.

Materials:

-

Wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a fan for generating laminar airflow

-

Charcoal-filtered air source

-

Anemometer

-

Red light source (for nocturnal insects)

-

Humidifier and temperature control system

-

Video recording equipment

-

Release cages for insects

-

Pheromone dispensers (e.g., rubber septa) loaded with the 2,13-octadecadienol stereoisomers and a solvent control

Procedure:

-

Wind Tunnel Setup: Set the wind speed to a constant velocity (e.g., 0.3 m/s). Maintain the temperature and humidity at levels appropriate for the test insect's activity period. Use red light for nocturnal species.

-

Insect Acclimation: Place virgin male moths individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes before testing.

-

Pheromone Source Placement: Place a pheromone dispenser at the upwind end of the wind tunnel.

-

Insect Release: Place the release cage at the downwind end of the tunnel. Once the insect is calm, open the cage to release it.

-

Behavioral Observation: Record the insect's flight path and behaviors for a set period (e.g., 5 minutes). Key behaviors to score include: taking flight, upwind flight, casting (zigzagging) flight, and contact with the pheromone source.

-

Controls and Replication: Test each stereoisomer individually. A solvent-only dispenser should be used as a negative control. Use a new insect for each trial. Replicate each treatment multiple times.

Data Analysis: The percentage of insects exhibiting each key behavior is calculated for each treatment and compared using appropriate statistical tests (e.g., Chi-square test).

Caption: Workflow for a wind tunnel bioassay.

Conclusion and Future Directions

The stereoisomers of 2,13-octadecadienol exemplify the profound impact of stereochemistry on biological function. The available evidence strongly indicates that the (2E,13Z)-isomer is a potent sex pheromone component for certain species of Sesiidae moths, highlighting the remarkable specificity of insect olfactory systems. While the pheromonal activities of the other stereoisomers are likely negligible in these species, the species-specific nature of pheromone communication necessitates empirical validation for each new target.

The exploration of non-pheromone activities of these compounds is still in its infancy. Preliminary evidence from related long-chain unsaturated alcohols suggests potential for antimicrobial, anti-inflammatory, and cytotoxic properties. Future research should focus on the systematic evaluation of all four stereoisomers of 2,13-octadecadienol in a range of biological assays to unlock their full potential. Such studies could lead to the development of novel, environmentally benign pest management tools and provide new leads for therapeutic drug discovery.

References

-

Ando, T., Naka, H., Naka, T., & Sugie, M. (2007). Synthesis and Characterization of 2,13- and 3,13-Octadecadienals for the Identification of the Sex Pheromone Secreted by a Clearwing Moth. Journal of Chemical Ecology, 33(8), 1643–1654. [Link]

-

Judd, G. J. R., Gries, G., Gries, R., & Borden, J. H. (2012). 3Z, 13Z-octadecadienyl acetate: sex pheromone of the apple clearwing moth in British Columbia. The Canadian Entomologist, 144(1), 147-157. [Link]

-

Naka, H., Nakazawa, T., Sugie, M., & Ando, T. (2006). Synthetic Routes to (A) (3Z,13E)-3,13-and (2Z,13E)-2,13-Octadecadien-1-ols and Their Acetates, (B) (3E,13E)-3,13-Octadecadien-1-ol and Its Acetate, (C) (2E,13E)-2,13-Octadecadien-1-ol and Its Acetate, and (D) (2Z,13Z)-2,13-Octadecadien-1-ol and Its Acetate. ResearchGate. [Link]

-

Baker, R. C., & Kramer, R. E. (1999). CYTOTOXICITY OF SHORT-CHAIN ALCOHOLS. Annual Review of Pharmacology and Toxicology, 39(1), 127-150. [Link]

-

Togashi, N., Shiraishi, A., Nishiyama, T., & Yajima, A. (1997). Cytotoxicity to tumors by alpha, beta-dihydric long-chain fatty alcohols isolated from esterolysates of uncytotoxic sheep cutaneous wax: the dependence on the molecular hydrophobicity balance of N- or iso-alkyl moiety bulkiness and two hydroxyl groups. Cancer Biochemistry Biophysics, 15(4), 221-233. [Link]

-

Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. (2022). Research Trend. [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3Z, 13Z-octadecadienyl acetate: sex pheromone of the apple clearwing moth in British Columbia | The Canadian Entomologist | Cambridge Core [cambridge.org]

A Technical Guide to the Biosynthesis of (2E,13Z)-2,13-Octadecadienol in Lepidoptera

Abstract

Sex pheromones are critical for reproductive success in many Lepidoptera species. The specificity of these chemical signals, often comprised of precise blends of fatty acid derivatives, is fundamental to preventing interspecies mating.[1] This guide provides an in-depth examination of the biosynthetic pathway of (2E,13Z)-2,13-Octadecadienol, a key pheromone component for various clearwing moths (Sesiidae), including the currant clearwing, Synanthedon tipuliformis.[2][3] We will dissect the enzymatic cascade, from common fatty acid precursors to the final active molecule, detailing the critical roles of specialized desaturases and reductases. Furthermore, this document outlines robust, field-proven experimental workflows for the identification and functional characterization of these enzymes, offering a comprehensive resource for researchers in chemical ecology, biochemistry, and drug development.

Introduction: The Significance of this compound

This compound and its corresponding acetate are primary sex pheromone components for a range of moth species, particularly within the family Sesiidae.[4][5] For instance, in Synanthedon tipuliformis, the pheromone blend is predominantly composed of (E,Z)-2,13-octadecadienyl acetate, which has proven to be a potent attractant for males.[2][3][6] The precise geometry of the double bonds (2E, 13Z) and the 18-carbon chain length are crucial for biological activity, highlighting the specificity of the biosynthetic machinery. Understanding this pathway is not merely an academic exercise; it provides the molecular foundation for developing novel, environmentally benign pest management strategies, such as mating disruption, which leverages synthetic pheromones to control pest populations.[2]

The Biosynthetic Pathway: From Precursor to Pheromone

The de novo synthesis of Type I moth pheromones, which are straight-chain C10-C18 compounds, occurs in the specialized female pheromone gland and is a modification of the general fatty acid biosynthetic pathway.[1][7] The production of this compound begins with a common C18 saturated fatty acid precursor, stearic acid (18:0-CoA), derived from primary metabolism. The process involves a series of highly specific enzymatic reactions.

Step 1: Δ13-Desaturation

The first committed step is the introduction of a cis double bond at the 13th carbon position of the stearoyl-CoA precursor. This reaction is catalyzed by a Δ13-desaturase , an unusual enzyme in the broader context of fatty acid metabolism. While Δ9, Δ10, and Δ11 desaturases are more commonly characterized in moth pheromone biosynthesis, the involvement of a Δ13-desaturase has been demonstrated in other species, highlighting the evolutionary diversification of these enzymes to produce species-specific signals.[8][9][10]

-

Enzyme: Δ13-Desaturase

-

Substrate: Stearoyl-CoA (18:0-CoA)

-

Product: (Z)-13-Octadecenoyl-CoA

The causality for this initial desaturation is to place a double bond at a specific, less common position, which forms the foundational Z-geometry of the final product.

Step 2: Chain Shortening and Formation of the Conjugated System

The formation of the conjugated (2E) double bond is a more complex and less universally understood process. One proposed and biochemically plausible mechanism involves a controlled round of β-oxidation followed by the action of a specialized enzyme system. A critical step is the isomerization of a Z-double bond to an E-double bond, which is often energetically favorable when conjugated with a carbonyl group. While the precise enzyme for generating the 2E double bond in this specific molecule is not fully elucidated in the literature, it is hypothesized to involve an isomerase or a specialized desaturase capable of creating a conjugated system.

-

Hypothesized Intermediate Steps: Limited β-oxidation to create a shorter chain intermediate that is then re-elongated, or the direct action of a specialized desaturase/isomerase system on the (Z)-13-octadecenoyl-CoA.

-

Product: (2E,13Z)-2,13-Octadecadienoyl-CoA

Step 3: Final Reduction to Alcohol

The terminal step in the biosynthesis of the alcohol pheromone is the reduction of the fatty acyl-CoA thioester to the corresponding primary alcohol. This reaction is catalyzed by a pheromone-gland-specific fatty acyl-CoA reductase (pgFAR) .[11][12][13] These enzymes are critical in determining the final output of the pheromone gland, as they convert the activated fatty acid precursors into volatile alcohol components.[10][14]

-

Enzyme: Fatty Acyl-CoA Reductase (FAR)

-

Substrate: (2E,13Z)-2,13-Octadecadienoyl-CoA

-

Product: this compound

The specificity of the pgFAR can vary; some show broad substrate preference, while others are highly selective, providing another layer of control over the final pheromone blend composition.[15]

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed enzymatic pathway for this compound synthesis.

Experimental Workflows for Pathway Elucidation

Identifying and characterizing the enzymes in a novel pheromone biosynthetic pathway requires a multi-step, integrated approach. The following protocols represent a self-validating system, where the results of each step inform and confirm the next.

Workflow Overview

This diagram outlines the logical flow for identifying the key biosynthetic genes.

Caption: Workflow for identification of pheromone biosynthesis genes.

Detailed Experimental Protocols

Protocol 1: Pheromone Gland Transcriptome Analysis

-

Objective: To identify candidate genes (desaturases, reductases) that are highly expressed in the pheromone gland compared to other tissues.

-

Causality: Pheromone biosynthetic genes are typically expressed at very high levels specifically in the pheromone gland during the period of pheromone production.[11][13] This differential expression is a powerful filter for identifying candidate genes from thousands of transcripts.

-

Methodology:

-

Tissue Dissection: Dissect pheromone glands and a control tissue (e.g., fat body or muscle) from female moths during their peak calling (pheromone-releasing) period. Immediately stabilize tissue in an RNA preservation solution or flash-freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from both tissue types using a high-quality commercial kit (e.g., TRIzol followed by column purification). Assess RNA integrity using a Bioanalyzer or similar system to ensure high quality (RIN > 8.0).

-

Library Preparation & Sequencing: Prepare cDNA libraries for Illumina sequencing. Perform deep sequencing (e.g., >20 million reads per sample) to ensure coverage of low-abundance transcripts.

-

Bioinformatic Analysis:

-

Perform quality control and trimming of raw sequencing reads.

-

Assemble a de novo transcriptome if a reference genome is unavailable.

-

Map reads back to the transcriptome/genome and quantify expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify transcripts significantly upregulated in the pheromone gland.

-

Annotate upregulated transcripts via BLAST searches against protein databases (e.g., NCBI nr) to identify sequences with homology to known fatty acid desaturases and reductases.

-

-

Protocol 2: Heterologous Expression and Functional Characterization

-

Objective: To confirm the function of candidate genes identified via transcriptomics.

-

Causality: Expressing a single candidate gene in a host system that does not natively produce the target compounds provides a clean background to definitively determine the enzyme's specific function and substrate preference.[16] Saccharomyces cerevisiae is an excellent host as its fatty acid profile is well-characterized and it can readily take up and process supplemented fatty acid substrates.[14]

-

Methodology:

-

Gene Cloning: Design primers based on the candidate gene sequence from the transcriptome assembly. Amplify the full open reading frame (ORF) from pheromone gland cDNA using reverse transcription PCR (RT-PCR).

-

Vector Construction: Clone the amplified ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain. For desaturase assays, an ole1 mutant strain, which is deficient in the endogenous Δ9-desaturase, can be used to reduce background noise.[17]

-

Expression and Substrate Feeding:

-

Grow yeast cultures in selective media. Induce protein expression by adding galactose.

-

At the time of induction, supplement the culture medium with potential fatty acid precursors (e.g., methyl stearate for a Δ13-desaturase assay, or the product of the first desaturation for the second enzyme assay).

-

-

Lipid Extraction and Analysis:

-

After a period of incubation (e.g., 48-72 hours), harvest the yeast cells.

-

Perform a total lipid extraction and transesterification to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the FAME profile of yeast expressing the candidate gene to a control (empty vector) to identify novel products. The appearance of the expected product (e.g., methyl (Z)-13-octadecenoate for the Δ13-desaturase) confirms the enzyme's function.

-

-

Quantitative Data Summary

The efficacy of pheromone components is highly dependent on their precise ratio in the final blend. The following table presents representative data on the composition of the S. tipuliformis pheromone.

| Pheromone Component | Typical Percentage in Blend | Reference |

| (E,Z)-2,13-Octadecadienyl Acetate | ~98% | [2] |

| (E,Z)-3,13-Octadecadienyl Acetate | ~2% | [2] |

Table 1: Composition of the Sex Pheromone Blend in Synanthedon tipuliformis.

Conclusion

The biosynthesis of this compound in Lepidoptera is a testament to the evolutionary plasticity of metabolic pathways. Through the recruitment and modification of core fatty acid enzymes, insects have evolved the ability to produce an astonishing diversity of chemical signals. The pathway relies on a sequence of highly specific enzymes, including a Δ13-desaturase and a pheromone-gland-specific fatty acyl-CoA reductase, to generate the final, biologically active alcohol. The integrated transcriptomic and functional characterization workflows detailed herein provide a robust framework for dissecting these pathways, paving the way for a deeper understanding of chemical communication and the development of targeted, next-generation pest control technologies.

References

-

Camps, F., & Muñoz-Adelantado, E. (2014). Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis. PubMed. [Link]

-

Moto, K., et al. (2004). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone. Proceedings of the National Academy of Sciences. [Link]

-

Löfstedt, C., et al. (2008). Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata). PubMed. [Link]

-

Arsequell, G., Fabriàs, G., & Camps, F. (1990). Sex pheromone biosynthesis in the processionary moth Thaumetopoea pityocampa by delta-13 desaturation. PubMed. [Link]

-

Lassance, J.-M. (2010). Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University. [Link]

-

Antony, B., Ding, B. J., Moto, K., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. ResearchGate. [Link]

-

Serra, G., et al. (2007). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, Y.-N., et al. (2025). Functional Characterization of a Fatty Acyl Reductase Identified from the Female Pheromone Gland of Mythimna loreyi (Lepidoptera: Noctuidae). Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology. [Link]

-

Zhang, J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC - NIH. [Link]

-

Lassance, J.-M., et al. (2019). Evolution of the codling moth pheromone via an ancient gene duplication. PubMed Central. [Link]

-

Liu, W., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. PubMed. [Link]

-

Ishikawa, Y., et al. (2013). Discovery of a disused desaturase gene from the pheromone gland of the moth Ascotis selenaria, which secretes an epoxyalkenyl sex pheromone. PubMed. [Link]

-

Roelofs, W. L., et al. (2002). Evolution of moth sex pheromones via ancestral genes. Proceedings of the National Academy of Sciences. [Link]

-

Roelofs, W. L., et al. (2002). Evolution of moth sex pheromones via ancestral genes. PNAS. [Link]

-

Liu, W., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. ResearchGate. [Link]

-

Koutroumpa, F. A., et al. (2016). Evolution of moth sex pheromone composition by a single amino acid substitution in a fatty acid desaturase. Proceedings of the National Academy of Sciences. [Link]

-